1,1'-(2,3-Dihydrobenzo[d]oxazole-2,2-diyl)diethanone
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Overview
Description
1,1’-(2,3-Dihydrobenzo[d]oxazole-2,2-diyl)diethanone is a compound belonging to the class of benzoxazoles, which are heterocyclic compounds containing both nitrogen and oxygen atoms in a five-membered ring fused to a benzene ring. Benzoxazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,3-Dihydrobenzo[d]oxazole-2,2-diyl)diethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aromatic aldehydes with tosylmethyl isocyanide (TosMIC) in the presence of a base such as cesium carbonate (Cs2CO3). This reaction leads to the formation of 2-aryl-5-alkyl-substituted oxazoles in good yields .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
1,1’-(2,3-Dihydrobenzo[d]oxazole-2,2-diyl)diethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrobenzoxazole derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, to form various substituted benzoxazoles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substituting agents: Such as halogens (Cl2, Br2) and alkylating agents (R-X).
Major Products
The major products formed from these reactions include various substituted benzoxazoles and dihydrobenzoxazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1’-(2,3-Dihydrobenzo[d]oxazole-2,2-diyl)diethanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential anticancer properties and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 1,1’-(2,3-Dihydrobenzo[d]oxazole-2,2-diyl)diethanone involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound may inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis or metabolic pathways. In its anticancer activity, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,1’-(2,3-Dihydrobenzo[d]oxazole-2,2-diyl)diethanone include:
Benzoxazole: A simpler structure with similar biological activities.
Benzothiazole: Contains sulfur instead of oxygen in the heterocyclic ring.
Benzimidazole: Contains two nitrogen atoms in the heterocyclic ring.
Uniqueness
1,1’-(2,3-Dihydrobenzo[d]oxazole-2,2-diyl)diethanone is unique due to its specific substitution pattern and the presence of the diethanone moiety, which may confer distinct chemical and biological properties compared to other benzoxazole derivatives .
Properties
CAS No. |
827599-14-4 |
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Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
1-(2-acetyl-3H-1,3-benzoxazol-2-yl)ethanone |
InChI |
InChI=1S/C11H11NO3/c1-7(13)11(8(2)14)12-9-5-3-4-6-10(9)15-11/h3-6,12H,1-2H3 |
InChI Key |
HZSXSHNXCIOEJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(NC2=CC=CC=C2O1)C(=O)C |
Origin of Product |
United States |
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